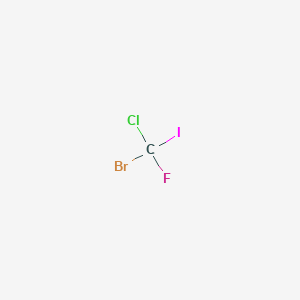

Bromochlorofluoroiodomethane

Description

BenchChem offers high-quality Bromochlorofluoroiodomethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromochlorofluoroiodomethane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

753-65-1 |

|---|---|

Molecular Formula |

CBrClFI |

Molecular Weight |

273.27 g/mol |

IUPAC Name |

bromo-chloro-fluoro-iodomethane |

InChI |

InChI=1S/CBrClFI/c2-1(3,4)5 |

InChI Key |

XEGUVFFZWHRVAV-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(Cl)(Br)I |

Origin of Product |

United States |

Foundational & Exploratory

The Prototypical Chiral Molecule: A Technical Guide to Bromochlorofluoromethane

An important clarification : The molecule initially proposed, bromochlorofluoroiodomethane (CBrClFI), is a hypothetical compound that has not yet been synthesized.[1][2] It is often cited in theoretical discussions as the ultimate simple chiral molecule due to the presence of four different stable halogen atoms.[1][3] However, for all practical and experimental purposes, bromochlorofluoromethane (B1195813) (CHBrClF) serves as the quintessential simple chiral molecule.[1][4] This guide will, therefore, focus on the synthesis, resolution, and characterization of bromochlorofluoromethane, a molecule that has been instrumental in fundamental stereochemical research.[4]

Introduction

Bromochlorofluoromethane (CHBrClF) is a trihalomethane that, despite its simple structure, embodies the fundamental concept of chirality.[4] Its single carbon atom is bonded to four different substituents (H, Br, Cl, F), creating a stereocenter and rendering the molecule non-superimposable on its mirror image.[5] These two mirror-image forms are enantiomers, designated as (R)- and (S)-bromochlorofluoromethane. The challenge of synthesizing and separating these enantiomers, coupled with their unique spectroscopic properties, has made CHBrClF a cornerstone for research in stereochemistry, chiroptical spectroscopy, and even fundamental physics, particularly in the search for parity violation.[4][6]

This technical guide provides an in-depth overview of bromochlorofluoromethane, intended for researchers, scientists, and professionals in drug development. It covers the synthesis and enantiomeric resolution of this molecule, its key physicochemical and chiroptical properties, and the experimental protocols used for its characterization.

Physicochemical and Spectroscopic Data

The properties of bromochlorofluoromethane have been extensively studied. The following tables summarize key quantitative data.

Table 1: General Physicochemical Properties of Bromochlorofluoromethane

| Property | Value | Reference(s) |

| Molecular Formula | CHBrClF | [4] |

| Molar Mass | 147.37 g/mol | [4] |

| Density | 1.953 g/cm³ | [4] |

| Melting Point | -115 °C | [4] |

| Boiling Point | 36 °C | [4] |

Table 2: Chiroptical and Spectroscopic Data for Bromochlorofluoromethane

| Parameter | Value | Conditions | Reference(s) |

| Maximum Molar Rotation [Φ]D | 1.2-2.2 deg·cm²/dmol (estimated) | Neat | [7] |

| Parity Violating Energy Difference (S-enantiomer lower) | ~2.356 x 10⁻¹⁶ eV | Theoretical Calculation | [4] |

| Parity Violating Frequency Difference (C-F stretch) | ~2.4 mHz (R-enantiomer lower) | Theoretical Calculation | [4] |

| Key Vibrational Frequencies (Gas Phase) | See detailed vibrational analysis papers | Gas Phase IR/Raman | [8] |

Synthesis and Enantiomeric Resolution

The synthesis of racemic bromochlorofluoromethane and the subsequent resolution of its enantiomers have been significant chemical achievements due to the molecule's volatility and lack of conventional functional groups for classical resolution.[4]

Synthesis of Racemic Bromochlorofluoromethane

A common laboratory synthesis involves the reductive halogenation of a suitable precursor. One established method is the reaction of bromochlorodifluoromethane (B1201744) (Halon 1211) with a reducing agent.

Experimental Protocol: Synthesis of (±)-CHBrClF

-

Apparatus: A flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer is used. The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents:

-

Bromochlorodifluoromethane (CBrClF₂)

-

Tributyltin hydride (Bu₃SnH)

-

Azobisisobutyronitrile (AIBN) as a radical initiator

-

Anhydrous toluene (B28343) as the solvent

-

-

Procedure: a. A solution of bromochlorodifluoromethane in anhydrous toluene is placed in the reaction flask and cooled in an ice bath. b. A small amount of AIBN is added to the flask. c. A solution of tributyltin hydride in anhydrous toluene is added dropwise from the dropping funnel over several hours. d. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, with the reaction progress monitored by Gas Chromatography (GC). e. The product, bromochlorofluoromethane, is a volatile liquid. It is separated from the high-boiling tin byproducts and the solvent by fractional distillation.

Resolution of Enantiomers

The resolution of CHBrClF enantiomers has been achieved through various advanced techniques, as classical methods are not feasible. One notable method involves the use of chiral host molecules known as cryptophanes.[7]

Experimental Protocol: Enantiomeric Resolution using a Chiral Cryptophane Host

-

Principle: A chiral cryptophane host molecule forms diastereomeric inclusion complexes with the (R)- and (S)-enantiomers of bromochlorofluoromethane. These diastereomeric complexes have different stabilities and can be distinguished by Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Apparatus: High-field NMR spectrometer.

-

Reagents:

-

Racemic or partially enriched bromochlorofluoromethane.

-

A chiral cryptophane host (e.g., cryptophane-C) dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

-

Procedure: a. A solution of the chiral cryptophane host is prepared in the NMR tube. b. A sample of bromochlorofluoromethane is introduced into the NMR tube. c. The ¹H NMR spectrum is recorded at a temperature where the inclusion/exclusion exchange is fast on the NMR timescale (e.g., 332 K). d. The signals corresponding to the protons of the included (+) and (-) enantiomers of CHBrClF will be separated due to the different magnetic environments in the diastereomeric complexes. e. The enantiomeric excess (ee) can be determined by integrating the separated NMR signals.

The logical workflow for the synthesis and resolution is depicted below.

Caption: Logical workflow for the synthesis of racemic bromochlorofluoromethane and its subsequent enantiomeric resolution.

Chiroptical Spectroscopy and Parity Violation

The simple, rigid structure of bromochlorofluoromethane makes it an ideal candidate for chiroptical studies, particularly Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), which provide information about the three-dimensional arrangement of atoms.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is highly sensitive to the absolute configuration of a molecule. The VCD spectrum of bromochlorofluoromethane has been a subject of both experimental and theoretical studies, helping to assign its absolute configuration.[8][9][10]

Experimental Protocol: VCD Spectroscopy

-

Apparatus: A Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM) to modulate the polarization of the IR beam between left and right circular states, and a synchronous detector.

-

Sample Preparation: The sample can be a neat liquid, a solution in an achiral solvent, or a gas. For a volatile compound like CHBrClF, gas-phase measurements are common. The sample is placed in a suitable IR cell with windows transparent to IR radiation (e.g., KBr or BaF₂).

-

Data Acquisition: a. An FTIR spectrum is collected to identify the vibrational bands of interest. b. The VCD spectrum is then acquired by measuring the difference in absorbance (AL - AR) as a function of wavenumber. c. Multiple scans are averaged to improve the signal-to-noise ratio, as VCD signals are typically several orders of magnitude smaller than the absorbance signals.

-

Data Analysis: The experimental VCD spectrum is compared with theoretical spectra calculated using quantum chemistry methods (e.g., Density Functional Theory) for a known enantiomer (e.g., R-CHBrClF). A match between the experimental and calculated spectra allows for the unambiguous determination of the sample's absolute configuration.

The general experimental setup for VCD is illustrated in the following diagram.

Caption: Simplified workflow for a Vibrational Circular Dichroism (VCD) experiment.

Parity Violation

In physics, parity is a fundamental symmetry that was once thought to be universally conserved. However, it was discovered that the weak nuclear force violates parity, meaning it distinguishes between left and right.[11][12] This has a profound, albeit tiny, consequence for chemistry: enantiomers are not truly energetically equivalent.[11] The weak force induces a minuscule energy difference between them, known as the Parity Violating Energy Difference (PVED).

Bromochlorofluoromethane is a key target for the first experimental measurement of this PVED.[4] Theoretical calculations predict that the S-enantiomer is slightly more stable than the R-enantiomer.[4] Detecting this energy difference is a major experimental challenge but would provide a crucial link between particle physics and molecular chemistry.

The conceptual basis of parity violation in chiral molecules is outlined below.

Caption: Parity violation from the weak force breaks the exact energy degeneracy of enantiomers.

Conclusion

Bromochlorofluoromethane, while structurally simple, is a molecule of profound importance. It serves as a tangible model for the abstract concept of chirality and has been a critical tool for advancing experimental techniques in enantiomeric resolution and chiroptical spectroscopy. Its central role in the ongoing search for experimental evidence of parity violation at the molecular level places it at the exciting interface of chemistry and fundamental physics. This guide has provided a technical overview of its synthesis, properties, and the experimental methodologies crucial to its study, underscoring its status as a truly prototypical chiral molecule.

References

- 1. Bromochlorofluoroiodomethane - Wikipedia [en.wikipedia.org]

- 2. Sciencemadness Discussion Board - Why is bromochlorofluoroiodomethane so difficult to synthesise? - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Bromochlorofluoroiodomethane | chemical compound | Britannica [britannica.com]

- 4. Bromochlorofluoromethane - Wikipedia [en.wikipedia.org]

- 5. allen.in [allen.in]

- 6. blogs.rsc.org [blogs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Perspectives on parity violation in chiral molecules: theory, spectroscopic experiment and biomolecular homochirality - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Perspectives on parity violation in chiral molecules: theory, spectroscopic experiment and biomolecular homochirality - Chemical Science (RSC Publishing) [pubs.rsc.org]

The Prototypical Chiral Molecule: A Technical Guide to Understanding the Chirality of Bromochlorofluoroiodomethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromochlorofluoroiodomethane (CBrClFI) represents the archetypal chiral molecule, a simple methane (B114726) derivative with four different halogen substituents. Its non-superimposable mirror images make it a cornerstone for theoretical discussions of stereoisomerism. However, to date, bromochlorofluoroiodomethane remains a hypothetical compound, with no known synthetic route to its creation.[1][2] This technical guide provides a comprehensive overview of the theoretical chirality of bromochlorofluoroiodomethane. Due to its theoretical nature, this guide will draw heavily on its close, synthesized analogue, bromochlorofluoromethane (B1195813) (CHBrClF), to illustrate key experimental principles and data. This guide will delve into the determination of absolute configuration using Cahn-Ingold-Prelog (CIP) priority rules, and explore the experimental methodologies, by analogy, for enantiomer resolution and spectroscopic characterization that would be applied to CBrClFI were it available.

Introduction to the Chirality of Tetra-substituted Methanes

A molecule is chiral if it is non-superimposable on its mirror image.[3] The most common source of chirality in organic molecules is the presence of a stereocenter, typically a carbon atom bonded to four different substituents. Bromochlorofluoroiodomethane is a perfect, albeit theoretical, example of this principle. The central carbon atom is bonded to bromine, chlorine, fluorine, and iodine atoms, creating two enantiomers.[1][4] These enantiomers are expected to have identical physical properties, except for their interaction with plane-polarized light and their interactions with other chiral molecules.

While the synthesis of bromochlorofluoroiodomethane has not yet been achieved, its simpler counterpart, bromochlorofluoromethane, has been synthesized and its enantiomers have been successfully resolved.[5][6] This molecule serves as an invaluable practical model for studying the principles of chirality in simple systems.

Determination of Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration of a stereocenter is assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules.[7][8]

The CIP rule assignment process is as follows:

-

Assign Priorities: Each of the four atoms directly attached to the stereocenter is assigned a priority based on its atomic number. The atom with the higher atomic number receives a higher priority.[8] In the case of isotopes, the one with the higher mass number has higher priority.

-

Orient the Molecule: The molecule is oriented in space so that the group with the lowest priority (priority 4) is pointing away from the observer.

-

Trace the Path: A path is traced from the highest priority group (1) to the second highest (2) to the third highest (3).

-

Assign Configuration: If the path traced is clockwise, the configuration is assigned as R. If the path is counter-clockwise, the configuration is assigned as S.[9]

For bromochlorofluoroiodomethane, the priorities of the halogen substituents are:

-

Iodine (I) - Highest atomic number

-

Bromine (Br)

-

Chlorine (Cl)

-

Fluorine (F) - Lowest atomic number

The following diagram illustrates the application of the CIP rules to the hypothetical (R)-bromochlorofluoroiodomethane.

Synthesis and Enantiomer Resolution: A Practical Analogy

While bromochlorofluoroiodomethane remains unsynthesized, the methods used for its analogue, bromochlorofluoromethane, provide a blueprint for how its enantiomers could theoretically be resolved.

Synthesis of Racemic Bromochlorofluoromethane

The synthesis of racemic bromochlorofluoromethane has been achieved through various methods. A common approach involves the halogenation of a suitable precursor.

Resolution of Enantiomers

The separation of a racemic mixture into its constituent enantiomers is known as resolution. For bromochlorofluoromethane, this has proven challenging due to its volatility and lack of functional groups suitable for classical resolution methods.[5] However, modern techniques have been successful.

A generalized workflow for enantiomer resolution is as follows:

Experimental Protocols (by Analogy for Bromochlorofluoromethane):

One successful method for the resolution of bromochlorofluoromethane enantiomers involves chiral gas chromatography.

-

Stationary Phase: A chiral stationary phase, often a cyclodextrin (B1172386) derivative, is used in the gas chromatography column.

-

Mobile Phase: An inert carrier gas, such as helium or nitrogen, serves as the mobile phase.

-

Principle: The enantiomers of the volatile analyte interact differently with the chiral stationary phase. One enantiomer will have a stronger interaction and thus a longer retention time, allowing for their separation.[10]

Another approach involves the synthesis of diastereomers. This involves reacting the racemic mixture with a chiral resolving agent to form a mixture of diastereomers. Diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers.

Spectroscopic Characterization of Chirality

Several spectroscopic techniques can be used to distinguish between enantiomers and determine their absolute configuration. For bromochlorofluoromethane, Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) have been particularly insightful.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum has positive and negative peaks that are characteristic of the absolute configuration of the molecule.

Raman Optical Activity (ROA): ROA is a complementary technique that measures the small difference in the intensity of Raman scattered right and left circularly polarized light.[8]

These techniques, coupled with quantum chemical calculations, allow for the confident assignment of the absolute configuration of a chiral molecule. For bromochlorofluoromethane, it has been determined that the (+)-enantiomer has the (S)-configuration.[7]

Quantitative Data for Bromochlorofluoromethane

The following table summarizes some of the key vibrational frequencies for bromochlorofluoromethane, which are crucial for VCD and ROA analysis.

| Vibrational Mode | HCBr35ClF Frequency (cm-1) | DCBr35ClF Frequency (cm-1) |

| C-H (or C-D) stretch | 3026.0 | 2265.0 |

| C-F stretch | 1077.5 | 1045.0 |

| C-Cl stretch | 795.0 | 770.0 |

| C-Br stretch | 620.0 | 600.0 |

| Bending modes | Below 500 | Below 500 |

| Data adapted from vibrational spectra and normal coordinate analysis studies. |

Conclusion and Future Outlook

Bromochlorofluoroiodomethane remains a molecule of significant theoretical interest in the field of stereochemistry. While its synthesis is yet to be accomplished, the foundational principles of its chirality are well understood. The study of its analogue, bromochlorofluoromethane, has provided a wealth of practical knowledge on the synthesis, resolution, and spectroscopic characterization of simple chiral molecules. Future advances in synthetic chemistry may one day allow for the creation and study of bromochlorofluoroiodomethane, which would provide an unparalleled opportunity to investigate fundamental aspects of chirality and potentially even explore subtle effects such as parity violation in molecules.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Bromochlorofluoroiodomethane - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Bromochlorofluoromethane - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. Raman optical activity - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Electronic Structure of Bromochlorofluoroiodomethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromochlorofluoroiodomethane (CHBrClFI) represents a cornerstone in the study of stereochemistry as one of the simplest conceivable chiral molecules. Despite its significance as a theoretical construct, no successful synthesis of this compound has been reported to date, rendering its empirical characterization impossible. Consequently, our understanding of its molecular properties, including its electronic structure, is derived entirely from theoretical and computational chemistry. This guide provides a comprehensive overview of the theoretical electronic structure of bromochlorofluoroiodomethane, detailing the computational methodologies used to investigate it and presenting a qualitative description of its molecular orbitals and electronic properties. While quantitative data from the seminal 1990 theoretical study by Igor Novak remains elusive for direct citation, this guide establishes a framework for understanding the electronic makeup of this prototypical chiral molecule, drawing parallels with related, experimentally characterized halomethanes.

Introduction

Bromochlorofluoroiodomethane is a unique halomethane derivative in which a central carbon atom is bonded to all four stable halogen atoms: fluorine, chlorine, bromine, and iodine.[1] This substitution pattern results in a chiral center, meaning the molecule is non-superimposable on its mirror image, leading to the existence of two enantiomers.[1] Its status as a fundamental example of molecular chirality has made it a subject of significant theoretical interest.[1] However, the synthesis of bromochlorofluoroiodomethane has not yet been achieved, making it a hypothetical compound.[1]

The electronic structure of a molecule is fundamental to its chemical reactivity, spectroscopic properties, and intermolecular interactions. For a molecule with potential applications in areas such as drug development, where stereospecific interactions are crucial, a thorough understanding of its electronic properties is paramount. This guide delves into the theoretical underpinnings of the electronic structure of bromochlorofluoroiodomethane, providing insights into its molecular orbitals and key electronic parameters based on computational studies.

Theoretical Electronic Structure

The electronic structure of bromochlorofluoroiodomethane has been investigated using computational quantum chemistry methods. These studies provide valuable information on the energies and compositions of its molecular orbitals, as well as its ionization potential and electron affinity.

Molecular Orbital Analysis

The molecular orbitals of bromochlorofluoroiodomethane arise from the linear combination of the valence atomic orbitals of the carbon and halogen atoms. A qualitative molecular orbital diagram for a chiral halomethane like CHBrClFI is presented below. The diagram illustrates the expected relative energy levels of the highest occupied molecular orbitals (HOMOs), which are primarily composed of the non-bonding p-orbitals of the halogen atoms, and the lower-lying bonding orbitals associated with the carbon-halogen bonds.

The four highest occupied molecular orbitals are expected to be predominantly of halogen lone-pair character. Due to the differing electronegativities and atomic orbital energies of the halogens, these orbitals are not degenerate. The highest energy orbitals will have significant contributions from the iodine 5p orbitals, followed by the bromine 4p, chlorine 3p, and fluorine 2p orbitals, respectively. Below these non-bonding orbitals lie the sigma (σ) bonding orbitals of the C-F, C-Cl, C-Br, and C-I bonds.

Quantitative Data Presentation

While the precise quantitative data from seminal theoretical studies on bromochlorofluoroiodomethane could not be retrieved for this guide, the following tables illustrate how such data would be presented. These tables are structured for clarity and ease of comparison, which is essential for research and drug development applications.

Table 1: Calculated Molecular Orbital Energies of Bromochlorofluoroiodomethane

| Orbital | Symmetry | Energy (eV) | Predominant Character |

| LUMO | a' | (Value) | σ*(C-I) |

| HOMO | a' | (Value) | n(I) |

| HOMO-1 | a" | (Value) | n(Br) |

| HOMO-2 | a' | (Value) | n(Cl) |

| HOMO-3 | a" | (Value) | n(F) |

| ... | ... | (...) | ... |

Note: The orbital symmetries (a' and a") are based on the C_s point group of a generic chiral halomethane. The specific energy values are not available for citation.

Table 2: Calculated Electronic Properties of Bromochlorofluoroiodomethane

| Property | Calculated Value | Unit |

| First Vertical Ionization Potential | (Value) | eV |

| Vertical Electron Affinity | (Value) | eV |

| Mulliken Atomic Charges | C: (Value), F: (Value), Cl: (Value), Br: (Value), I: (Value) | e |

Note: The values in this table are placeholders to illustrate the format of data presentation.

Computational Protocols

The theoretical investigation of the electronic structure of molecules like bromochlorofluoroiodomethane relies on a variety of computational chemistry methods. These in silico experiments provide the data that forms the basis of our understanding of these hypothetical compounds.

Semi-Empirical Methods (e.g., MNDO)

Early theoretical studies on halomethanes likely employed semi-empirical methods such as the Modified Neglect of Diatomic Overlap (MNDO) method. These methods offer a compromise between computational cost and accuracy, making them suitable for larger molecules or for initial exploratory studies.

Methodology:

-

Input Structure: A starting molecular geometry of bromochlorofluoroiodomethane is defined using Cartesian coordinates or Z-matrix notation.

-

Hamiltonian Construction: The electronic Schrödinger equation is simplified by neglecting certain electron-electron repulsion integrals and parameterizing others based on experimental data for a set of reference molecules.

-

Self-Consistent Field (SCF) Calculation: The molecular orbitals and their energies are calculated iteratively until a self-consistent solution is reached.

-

Property Calculation: From the converged wavefunction, electronic properties such as molecular orbital energies, ionization potential (via Koopmans' theorem), and Mulliken population analysis are derived.

Ab Initio and Density Functional Theory (DFT) Methods

Modern computational studies typically employ more rigorous ab initio or Density Functional Theory (DFT) methods, which are based on first principles and do not rely on empirical parameterization.

Methodology Workflow:

The following diagram illustrates a typical workflow for an ab initio or DFT calculation of the electronic structure of bromochlorofluoroiodomethane.

References

A Theoretical Exploration of the Thermodynamic Stability of Bromochlorofluoroiodomethane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bromochlorofluoroiodomethane (CBrClF) represents a unique, albeit hypothetical, milestone in chiral chemistry as a methane (B114726) derivative substituted with all four stable halogens.[1][2] Its existence remains theoretical as no synthetic route has been successfully developed to date.[2] Consequently, all knowledge regarding its thermodynamic properties is derived from computational chemistry. This technical guide provides a comprehensive overview of the predicted thermodynamic stability of bromochlorofluoroiodomethane, detailing the advanced computational methodologies required for its characterization. It presents comparative thermodynamic data from related halomethanes to contextualize its predicted instability and discusses the underlying chemical principles. This document serves as a resource for researchers interested in the computational prediction of thermodynamic properties for novel or hypothetical molecules.

Introduction: The Prototypical Chiral Halomethane

Bromochlorofluoroiodomethane is a methane molecule where each hydrogen atom has been replaced by a different stable halogen: bromine, chlorine, fluorine, and iodine. This substitution pattern results in a chiral center at the carbon atom, making it a classic example in stereochemistry.[2] However, the simultaneous presence of four different halogens, each with distinct electronegativity and atomic radii, is predicted to induce significant bond strain and electronic instability. Computational studies have suggested that bromochlorofluoroiodomethane possesses the second-lowest thermodynamic stability among chiral halomethanes, with only chloro(bromo)iodo(hydro)methane (CHClBrI) predicted to be less stable.[2]

Given the absence of experimental data, ab initio and density functional theory (DFT) calculations are the sole means of investigating the thermodynamic properties of this molecule. These computational methods provide valuable insights into its enthalpy of formation, Gibbs free energy, and bond dissociation energies, which are critical parameters for assessing its potential for existence and reactivity.

Computational Methodologies for Determining Thermodynamic Properties

The thermodynamic properties of molecules for which experimental data is unavailable, such as bromochlorofluoroiodomethane, are determined through high-level quantum chemical calculations.[1][3] These methods can predict properties like enthalpy of formation (ΔHf°) and bond dissociation energies (BDEs) with a high degree of accuracy.[4]

2.1. Ab Initio Methods

Ab initio methods are based on first principles of quantum mechanics and do not rely on empirical parameters. For accurate thermochemical data, methods like the "gold standard" of quantum chemistry, Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), are employed.[3] To achieve high accuracy, these calculations are often performed with large basis sets and extrapolated to the complete basis set (CBS) limit.[5]

High-accuracy composite methods are also commonly used:

-

Gaussian-n (Gn) Theories (e.g., G3, G4): These are multi-step methods that approximate a high-level calculation by combining the results of several lower-level calculations. They are designed to yield results close to experimental accuracy for a wide range of molecules.[4][6]

-

Complete Basis Set (CBS) Methods (e.g., CBS-QB3): These methods also involve a series of calculations to extrapolate to the complete basis set limit and include various corrections to achieve high accuracy.[4]

2.2. Density Functional Theory (DFT)

Density Functional Theory is a widely used computational method that balances accuracy with computational cost. It calculates the electronic structure of a molecule based on its electron density. The choice of the exchange-correlation functional (e.g., B3LYP) is crucial for obtaining reliable thermodynamic data.[7] While generally less accurate than high-level ab initio methods, DFT can provide valuable insights, especially for larger molecules.

2.3. Isodesmic Reactions

To improve the accuracy of calculated enthalpies of formation, isodesmic reaction schemes are often employed.[3] An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds on the reactant and product sides are the same. This allows for the cancellation of systematic errors in the calculations, leading to more reliable predictions for the enthalpy of formation of the target molecule.[3]

Below is a diagram illustrating the general workflow for the computational determination of thermodynamic properties.

Predicted Thermodynamic Properties of Bromochlorofluoroiodomethane

3.1. Bond Dissociation Energies

The thermodynamic stability of a molecule is fundamentally related to the strength of its covalent bonds. The C-I bond is the weakest of the carbon-halogen bonds, making it the most likely point of initial decomposition. The following table presents typical average bond dissociation energies for carbon-halogen bonds.

| Bond | Average Bond Dissociation Energy (kJ/mol) |

| C-F | ~485 |

| C-Cl | ~327 |

| C-Br | ~285 |

| C-I | ~213 |

| Table 1. Average bond dissociation energies for carbon-halogen bonds.[8] The presence of a weak C-I bond is a primary contributor to the predicted instability of bromochlorofluoroiodomethane. |

The presence of four different halogens on a single carbon atom is expected to create significant steric hindrance and electron-electron repulsion, which can further weaken the individual C-X bonds compared to their values in simpler halomethanes.

3.2. Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. While a precise calculated value for CBrClF is not available, we can look at trends in related compounds. Generally, the enthalpy of formation for halomethanes increases (becomes less negative or more positive) as you move down the halogen group, reflecting the decreasing strength of the C-X bond.

| Compound | Formula | ΔHf° (kJ/mol) |

| Bromochloromethane | CH2BrCl | -42.4 ± 1.3 |

| Bromochlorofluoromethane | CHBrClF | No experimental data available |

| Table 2. Standard enthalpies of formation for related brominated and chlorinated methanes.[9] The increasing number of weaker C-Br and C-I bonds in CBrClF would likely result in a positive enthalpy of formation, indicating its thermodynamic instability relative to its constituent elements. |

3.3. Gibbs Free Energy of Formation (ΔGf°)

The Gibbs free energy of formation determines the spontaneity of a compound's formation from its elements. It is related to the enthalpy of formation and the entropy change of formation (ΔSf°) by the equation:

ΔGf° = ΔHf° - TΔSf°[10]

The formation of a complex molecule like bromochlorofluoroiodomethane from its elemental states (solid carbon, and diatomic gaseous halogens) would likely have a negative entropy change (ΔSf° < 0) as more ordered molecules are formed. A positive ΔHf° combined with a negative ΔSf° would result in a large positive ΔGf° at all temperatures, indicating that the formation of bromochlorofluoroiodomethane is a non-spontaneous process.[10] This aligns with the fact that it has not been successfully synthesized.

The following diagram illustrates the key factors contributing to the predicted thermodynamic instability of bromochlorofluoroiodomethane.

Conclusion

Bromochlorofluoroiodomethane remains an intriguing hypothetical molecule that serves as a valuable theoretical case study in stereochemistry and computational thermodynamics. Although it has not been synthesized, high-level quantum chemical calculations provide a clear picture of its thermodynamic properties. The presence of four different halogen substituents on a single carbon atom, particularly the weak carbon-iodine bond, combined with significant steric and electronic strain, renders the molecule highly unstable. Its standard enthalpy and Gibbs free energy of formation are predicted to be positive, indicating that its formation from the constituent elements is thermodynamically unfavorable. For researchers in drug development and materials science, the study of such a molecule underscores the power of computational methods to predict the stability and viability of novel chemical entities before embarking on challenging and resource-intensive synthetic efforts.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bromochlorofluoroiodomethane - Wikipedia [en.wikipedia.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Turkish Computational and Theoretical Chemistry » Submission » Investigation of Thermodynamic Properties of Halomethanes Using High-Level Ab Initio Computations: Evaluation of Enthalpy of Formation and Carbon-Halogen Bond Dissociation Energies [dergipark.org.tr]

- 5. par.nsf.gov [par.nsf.gov]

- 6. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. quora.com [quora.com]

- 9. atct.anl.gov [atct.anl.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

The Prototypical Chiral Molecule: A Technical Guide to CBrClFI's Significance in Stereochemistry Education

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromochlorofluoroiodomethane (CBrClFI) stands as a theoretically pivotal, albeit hypothetical, molecule in the field of stereochemistry.[1] Its importance lies in its perfect asymmetry, serving as the quintessential example of a chiral compound with a single stereocenter. This technical guide explores the educational significance of CBrClFI, detailing its theoretical properties and contrasting them with its experimentally accessible analog, bromochlorofluoromethane (B1195813) (CHBrClF). The document will cover the fundamental principles of chirality as illustrated by CBrClFI, present available quantitative data, and outline the general experimental methodologies for the synthesis and resolution of simple chiral halomethanes, thereby providing a comprehensive educational and research resource.

Introduction: The Archetype of Chirality

In the landscape of stereochemistry, the concept of chirality is fundamental, describing molecules that are non-superimposable on their mirror images.[1][2] Such molecules are termed enantiomers, and their distinct spatial arrangements can lead to profoundly different biological activities, a critical consideration in drug development. Bromochlorofluoroiodomethane, a methane (B114726) molecule with each hydrogen atom substituted by a different halogen (bromine, chlorine, fluorine, and iodine), represents the simplest conceivable example of a molecule with a single, well-defined chiral center.[1][2] While no synthetic route to CBrClFI has been established, its theoretical framework is an invaluable pedagogical tool for elucidating the principles of stereoisomerism.[1]

Theoretical Significance and Properties of CBrClFI

The educational value of CBrClFI stems from its unambiguous demonstration of chirality. The central carbon atom is bonded to four different substituents, fulfilling the primary requirement for a stereocenter. This arrangement leads to the existence of two enantiomeric forms, (R)-CBrClFI and (S)-CBrClFI, which are mirror images of each other and cannot be superimposed.

Molecular Structure and Chirality

The three-dimensional arrangement of the halogen atoms around the central carbon in CBrClFI is tetrahedral. The two enantiomers are distinguished by the spatial orientation of these substituents. The Cahn-Ingold-Prelog (CIP) priority rules can be applied to assign the absolute configuration (R or S) to each enantiomer based on the atomic number of the substituents.

Diagram 1: Enantiomers of Bromochlorofluoroiodomethane (CBrClFI)

A diagram illustrating the non-superimposable mirror images of CBrClFI enantiomers.

Quantitative Theoretical Data

As CBrClFI is a hypothetical molecule, all available data are derived from computational studies. These theoretical values provide insight into its expected chemical and physical properties.

| Property | Theoretical Value (CBrClFI) | Reference |

| Molecular Formula | CBrClFI | [1] |

| Molar Mass | 273.27 g/mol | [1] |

| Calculated Dipole Moment | ~1.8 Debye |

Bromochlorofluoromethane (CHBrClF): The Real-World Analog

Due to the unavailability of CBrClFI, its analog, bromochlorofluoromethane (CHBrClF), serves as a crucial tool for the experimental investigation of simple chiral molecules.[1] The synthesis and resolution of CHBrClF enantiomers have been a significant challenge in stereochemistry, providing valuable insights into the practical aspects of handling chiral compounds.

Experimental Data for CHBrClF

The following table summarizes key experimental and computational data for bromochlorofluoromethane.

| Property | Value (CHBrClF) | Reference |

| Molecular Formula | CHBrClF | [3] |

| Molar Mass | 147.37 g/mol | [3] |

| Density | 1.953 g/cm³ | [3] |

| Boiling Point | 36 °C | [3] |

| Melting Point | -115 °C | [3] |

| Calculated Energy Difference between Enantiomers | S enantiomer is lower by ~2.356 x 10⁻¹⁶ eV | [3] |

Experimental Protocols for Simple Chiral Halomethanes (Exemplified by CHBrClF)

While a specific, detailed protocol for CBrClFI is not applicable, the general methodologies for the synthesis and resolution of a simple chiral halomethane like CHBrClF are instructive.

Synthesis

The synthesis of racemic bromochlorofluoromethane can be approached through various methods, including the haloform reaction. A generalized workflow is presented below.

Diagram 2: Generalized Synthetic Workflow for Racemic CHBrClF

A simplified workflow for the synthesis of racemic bromochlorofluoromethane.

Methodology: A common laboratory-scale synthesis involves the haloform reaction on a suitable precursor. For instance, a methyl ketone can be treated with a halogenating agent in the presence of a base. The reaction proceeds through the formation of a trihalomethyl intermediate, which is then cleaved to yield the haloform and a carboxylate salt. Subsequent workup and purification, typically by distillation, yield the racemic product.

Enantiomeric Resolution

The separation of the enantiomers of a racemic mixture is a critical process in stereochemistry and drug development. For a simple molecule like CHBrClF, which lacks functional groups amenable to easy derivatization, resolution has historically been challenging.

4.2.1. Diastereomeric Crystallization

This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Diagram 3: Logical Flow of Diastereomeric Resolution

The logical steps involved in separating enantiomers via diastereomer formation.

Methodology:

-

Derivatization: The racemic mixture is reacted with an enantiomerically pure resolving agent (e.g., a chiral acid or base) to form a mixture of two diastereomers.

-

Separation: The diastereomers are separated based on their differing solubilities through fractional crystallization. The less soluble diastereomer crystallizes out of the solution first.

-

Regeneration: The separated diastereomers are then treated to cleave the resolving agent, yielding the pure enantiomers.

4.2.2. Chiral Chromatography

Modern techniques such as chiral High-Performance Liquid Chromatography (HPLC) offer a more direct method for enantiomeric separation.

Methodology: A solution of the racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and, consequently, their separation.

Conclusion

Bromochlorofluoroiodomethane, while a hypothetical construct, remains a cornerstone in the pedagogy of stereochemistry. Its perfect asymmetry provides a clear and unambiguous illustration of the fundamental principles of chirality. The challenges and successes in the synthesis and resolution of its real-world counterpart, bromochlorofluoromethane, offer valuable practical lessons for researchers and professionals in the chemical and pharmaceutical sciences. The theoretical and experimental data presented herein, along with the generalized experimental workflows, provide a comprehensive resource for understanding the significance of simple chiral molecules in stereochemistry.

References

Navigating the Chiral Landscape: An In-depth Technical Guide to the Enantiomers of Bromochlorofluoromethane

An important note on the selected compound: The initially proposed topic, bromochlorofluoroiodomethane, is a hypothetical molecule that has not yet been synthesized.[1][2] Consequently, this guide focuses on the closely related and extensively studied bromochlorofluoromethane (B1195813) (CHBrClF) , a prototypical chiral molecule that serves as a cornerstone in the study of stereochemistry.[3]

This technical guide provides a comprehensive overview of the synthesis, resolution, and characterization of the enantiomers of bromochlorofluoromethane. It is intended for researchers, scientists, and professionals in drug development and related fields who are engaged in the study and application of chiral molecules.

Physicochemical Properties of Bromochlorofluoromethane Enantiomers

Bromochlorofluoromethane is a trihalomethane existing as a pair of non-superimposable mirror images, the (R)- and (S)-enantiomers.[4] While enantiomers share identical physical properties in an achiral environment, they exhibit distinct behavior in the presence of other chiral entities and rotate plane-polarized light in opposite directions.[5]

| Property | Value | Reference |

| Molecular Formula | CHBrClF | [3] |

| Molar Mass | 147.37 g/mol | [3][6] |

| Boiling Point | 36 °C | [3] |

| Melting Point | -115 °C | [3] |

| Density | 1.953 g/cm³ | [3] |

| Specific Rotation [α]D | The maximum molar rotation has been estimated to be in the range of 1.2-2.2 deg·cm²/dmol. An enriched sample with a positive rotation has been designated as the (S)-enantiomer, leading to the assignment of (S)-(+)-bromochlorofluoromethane and (R)-(-)-bromochlorofluoromethane. | [7][8] |

Synthesis and Enantiomeric Resolution

The synthesis of racemic bromochlorofluoromethane has been established for over a century. However, the separation of its enantiomers proved to be a significant challenge due to its volatility and lack of functional groups suitable for classical resolution methods.[3] Several successful strategies have since been developed.

Synthesis of Racemic Bromochlorofluoromethane

A common synthetic route to bromochlorofluoromethane is not readily detailed in the provided search results, though its initial synthesis dates back many years. For the purposes of this guide, we will focus on the resolution of the racemic mixture.

Enantiomeric Resolution

One of the earliest successful methods for obtaining optically active bromochlorofluoromethane involved the fractional crystallization of diastereomeric salts of a precursor, bromochlorofluoroacetic acid.[9]

Experimental Protocol:

-

Preparation of Bromochlorofluoroacetic Acid: The synthesis of this chiral carboxylic acid is a prerequisite for this resolution method.

-

Formation of Diastereomeric Salts: The racemic bromochlorofluoroacetic acid is reacted with a chiral amine, such as strychnine, to form diastereomeric salts.

-

Fractional Crystallization: The resulting diastereomeric salts are separated based on their differential solubility in a suitable solvent through repeated crystallization steps.

-

Liberation of Enantiomerically Enriched Acid: The separated diastereomeric salts are treated with an acid to liberate the enantiomerically enriched bromochlorofluoroacetic acid.

-

Decarboxylation: The enantiomerically enriched acid is then decarboxylated to yield the corresponding enantiomer of bromochlorofluoromethane. This decarboxylation has been shown to proceed with retention of configuration.[9]

A more direct method for the analytical and preparative resolution of bromochlorofluoromethane involves the use of chiral host molecules, specifically cryptophanes.[4][7]

Experimental Protocol:

-

Host-Guest Complexation: Racemic bromochlorofluoromethane is mixed with a solution of a chiral cryptophane (e.g., (-)-cryptophane-C) in a suitable solvent like chloroform.

-

Enantioselective Binding: The chiral cavity of the cryptophane preferentially encapsulates one enantiomer of bromochlorofluoromethane over the other, leading to the formation of diastereomeric inclusion complexes.

-

Separation: The diastereomeric complexes can be studied directly by NMR spectroscopy to determine enantiomeric excess.[7] For preparative separation, the complex containing the desired enantiomer can be isolated.

-

Release of the Enantiomer: The encapsulated enantiomer can be released from the cryptophane by methods such as heating or solvent exchange.[4]

Gas chromatography (GC) using a chiral stationary phase (CSP) is a powerful analytical and semi-preparative technique for the separation of volatile enantiomers like bromochlorofluoromethane.[10][11]

Experimental Protocol:

-

Column Selection: A capillary GC column coated with a chiral stationary phase, often a derivative of cyclodextrin, is used.

-

Instrumentation: A standard gas chromatograph equipped with a suitable detector (e.g., flame ionization detector or mass spectrometer) is employed.

-

Sample Injection: A solution of racemic bromochlorofluoromethane is injected into the GC.

-

Chromatographic Separation: The enantiomers are separated based on their differential interactions with the chiral stationary phase as they are carried through the column by an inert carrier gas (e.g., helium or hydrogen).

-

Detection: The separated enantiomers elute from the column at different retention times and are detected, allowing for their quantification and, in semi-preparative setups, collection.

Spectroscopic Characterization

Various spectroscopic techniques are employed to characterize the enantiomers of bromochlorofluoromethane and determine their absolute configuration.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the analysis of bromochlorofluoromethane. While the NMR spectra of enantiomers are identical in an achiral solvent, the use of a chiral resolving agent, such as a chiral cryptophane, induces chemical shift non-equivalence for the protons of the two enantiomers, allowing for the determination of enantiomeric excess.[7][12]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4][13] The resulting spectrum is unique for each enantiomer. By comparing the experimentally measured VCD spectrum with that predicted by ab initio quantum mechanical calculations, the absolute configuration of the enantiomers can be determined.[14]

Raman Optical Activity (ROA)

Similar to VCD, Raman Optical Activity (ROA) is a powerful technique for determining the absolute configuration of chiral molecules.[9] It measures a small difference in the intensity of Raman scattering from chiral molecules in right- and left-circularly polarized light. The absolute configuration of bromochlorofluoromethane was definitively assigned as (S)-(+) and (R)-(-) by comparing experimental ROA spectra with theoretical calculations.[8][9]

Applications in Fundamental Research

The enantiomers of bromochlorofluoromethane are of significant interest in fundamental physics and chemistry. They are used as model systems in experiments aimed at detecting parity violation at the molecular level.[3] These experiments seek to measure the tiny energy difference predicted to exist between enantiomers due to the weak nuclear force.[3]

This guide provides a foundational understanding of the synthesis, separation, and characterization of the enantiomers of bromochlorofluoromethane. The methodologies and data presented herein are intended to support further research and application of this important chiral molecule.

References

- 1. organic chemistry - Can bromo(chloro)fluoro(iodo)methane be synthesized? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Bromochlorofluoroiodomethane - Wikipedia [en.wikipedia.org]

- 3. Bromochlorofluoromethane - Wikipedia [en.wikipedia.org]

- 4. Bromochlorofluoromethane|Chiral Research Compound [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Bromochlorofluoromethane | CHBrClF | CID 79058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. gcms.cz [gcms.cz]

- 12. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

A Theoretical and Comparative Guide to the Molecular Geometry of Bromochlorofluoroiodomethane

An In-depth Technical White Paper for Researchers, Scientists, and Drug Development Professionals

Abstract

Bromochlorofluoroiodomethane (CHBrClFI) represents a prototypical chiral molecule, holding significant theoretical interest in the fields of stereochemistry and fundamental physics. As a methane (B114726) derivative with four different stable halogen substituents, its asymmetric nature provides a simple yet profound model for understanding chirality. However, the compound remains hypothetical, as no successful synthesis has been reported to date.[1][2] Consequently, its molecular geometry and other properties can only be explored through computational methods. This guide provides a comprehensive overview of the theoretical molecular geometry of bromochlorofluoroiodomethane, supported by comparative experimental and computational data for its synthesized analogue, bromochlorofluoromethane (B1195813) (CHBrClF). It details the computational methodologies required for geometric prediction and outlines the key experimental techniques that would be employed for its characterization if it were to be synthesized.

Introduction

The study of simple chiral molecules is fundamental to understanding a vast range of chemical and biological processes, from drug-receptor interactions to the origins of life. Bromochlorofluoroiodomethane is a cornerstone of theoretical stereochemistry because its single carbon atom is bonded to four different halogen atoms (F, Cl, Br, I), making it a classic example of a chiral center.[1][2] The molecule is predicted to exist as a pair of non-superimposable mirror images, or enantiomers.

Due to the synthetic challenges associated with its creation, researchers have extensively studied the closely related chiral compound, bromochlorofluoromethane (CHBrClF), which has been successfully synthesized and characterized.[2][3][4] This synthesized analogue serves as a crucial benchmark for validating the computational methods used to predict the properties of its hypothetical, fully halogenated counterpart. This white paper will therefore leverage data from CHBrClF to provide a robust theoretical framework for the molecular geometry of CHBrClFI.

Predicted Molecular Geometry of Bromochlorofluoroiodomethane (CHBrClFI)

The molecular geometry of bromochlorofluoroiodomethane is predicted to be a distorted tetrahedron, a consequence of the central carbon atom forming four single bonds. The VSEPR (Valence Shell Electron Pair Repulsion) theory dictates a tetrahedral arrangement to minimize electron-pair repulsion. However, unlike a perfect tetrahedron (e.g., methane), where all bond angles are 109.5°, the significant differences in the size and electronegativity of the four halogen substituents (Fluorine, Chlorine, Bromine, and Iodine) will cause deviations in both bond lengths and bond angles.

Comparative Analysis: Bromochlorofluoromethane (CHBrClF)

Experimental data for the synthesized analogue, CHBrClF, provides a valuable reference for understanding the structural parameters of chiral halomethanes. The molecular geometry of CHBrClF is also a distorted tetrahedron.[1][3]

Data Presentation: Geometric Parameters

The following tables summarize the available experimental and computational data for bromochlorofluoromethane (CHBrClF). The experimental bond lengths are derived from microwave spectroscopy data. While precise experimental values for all six unique bond angles are not explicitly detailed in readily available literature, the geometry is known to be tetrahedral, with angles approximating 109.5°.[1]

Table 1: Experimental and Computational Bond Lengths of Bromochlorofluoromethane (CHBrClF)

| Bond | Experimental Bond Length (Å) |

| C—H | 1.088 |

| C—F | 1.356 |

| C—Cl | 1.745 |

| C—Br | 1.928 |

Table 2: Predicted Bond Angles of Bromochlorofluoromethane (CHBrClF)

| Angle | Predicted Approximate Value (°)[1] |

| F—C—Cl | ~109.5 |

| F—C—Br | ~109.5 |

| Cl—C—Br | ~109.5 |

| H—C—F | ~109.5 |

| H—C—Cl | ~109.5 |

| H—C—Br | ~109.5 |

Methodologies for Structure Determination

The determination of molecular geometry for a molecule like bromochlorofluoroiodomethane relies on a synergy between theoretical prediction and experimental verification. As CHBrClFI is hypothetical, only computational methods are currently applicable.

Computational Protocols: Geometry Optimization

The theoretical equilibrium geometry of a molecule is found by locating the minimum on its potential energy surface. This process, known as geometry optimization, is a cornerstone of computational chemistry.

Protocol for Ab Initio Geometry Optimization:

-

Initial Structure Definition: An initial guess of the molecular geometry is created, typically using a standard tetrahedral arrangement for the four halogen atoms around the central carbon. This is defined by a set of Cartesian coordinates or a Z-matrix.

-

Selection of a Theoretical Method: A suitable quantum mechanical method is chosen.

-

Ab initio methods , such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD), solve the Schrödinger equation from first principles without empirical parameters.

-

Density Functional Theory (DFT) is a widely used alternative that calculates the electron density of the system. A variety of functionals (e.g., B3LYP, PBE0) are available to approximate the exchange-correlation energy.

-

-

Basis Set Selection: A basis set (e.g., 6-31G*, cc-pVTZ, aug-cc-pVTZ), which is a set of mathematical functions used to build the molecular orbitals, is chosen. Larger basis sets provide greater accuracy at a higher computational cost. For molecules with heavy atoms like Iodine, basis sets with effective core potentials (ECPs) are often employed.

-

Energy and Gradient Calculation: The chosen method and basis set are used to calculate the electronic energy of the initial structure and the gradient of the energy with respect to the nuclear positions (the forces on the atoms).

-

Iterative Minimization: An optimization algorithm (e.g., quasi-Newton methods like BFGS) uses the calculated forces to propose a new set of atomic coordinates that is lower in energy.

-

Convergence Check: Steps 4 and 5 are repeated iteratively until convergence criteria are met. This typically means that the forces on the atoms and the change in energy and geometry between steps are below a predefined threshold.

-

Frequency Analysis: A final calculation of the vibrational frequencies is performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) on the potential energy surface.

Caption: Workflow for computational determination of molecular geometry.

Experimental Protocols for Analogues

Should bromochlorofluoroiodomethane be synthesized, the following gas-phase techniques would be indispensable for the precise determination of its molecular structure.

Protocol for Gas-Phase Electron Diffraction (GED):

-

Sample Introduction: A gaseous sample of the molecule is effused through a fine nozzle into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas stream. The electrons are scattered by the electrostatic potential of the molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern, which is recorded on a detector. The pattern consists of concentric rings of varying intensity.

-

Data Reduction: The recorded 2D pattern is converted into a 1D molecular scattering intensity curve as a function of the scattering angle.

-

Structural Refinement: An initial structural model (bond lengths, angles, and torsional angles) is proposed, often guided by computational results. The theoretical scattering curve for this model is calculated and compared to the experimental curve.

-

Least-Squares Fitting: The parameters of the structural model are refined using a least-squares algorithm to achieve the best possible fit between the theoretical and experimental scattering curves, yielding the final molecular geometry.

Protocol for Microwave Spectroscopy (Rotational Spectroscopy):

-

Sample Preparation: The sample is introduced as a low-pressure gas into a waveguide within the spectrometer.

-

Microwave Irradiation: The gas is irradiated with microwave radiation of precisely controlled, sweeping frequencies.

-

Absorption Detection: When the microwave frequency matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed. This absorption is detected, producing a spectrum of absorption lines. A permanent dipole moment is required for a molecule to be microwave active.

-

Spectral Assignment: The observed transition frequencies are assigned to specific changes in rotational quantum numbers (J) for different isotopic species of the molecule.

-

Determination of Rotational Constants: From the frequencies of the assigned transitions, the rotational constants (A, B, C) for each isotopomer are precisely determined.

-

Structure Calculation: The rotational constants are related to the moments of inertia of the molecule. By analyzing the data from several isotopologues (e.g., containing different isotopes of Br and Cl), the positions of the atoms can be determined using methods like Kraitchman's equations, leading to a highly accurate determination of bond lengths and angles.

Chirality and Molecular Visualization

The defining feature of bromochlorofluoroiodomethane is its chirality. The arrangement of the four different halogens around the central carbon atom results in two distinct, non-superimposable enantiomers, designated (R) and (S) according to the Cahn-Ingold-Prelog priority rules.

Caption: The non-superimposable mirror images (enantiomers) of CHBrClFI.

Conclusion

Bromochlorofluoroiodomethane remains a molecule of significant theoretical importance, serving as a fundamental model for chirality. While its synthesis has not yet been achieved, modern computational chemistry provides powerful and reliable tools to predict its molecular geometry with high confidence. The structure is unequivocally predicted to be a distorted tetrahedron. The experimental data available for its structural analogue, bromochlorofluoromethane, provides a strong foundation for these theoretical predictions. The methodologies outlined in this guide—from ab initio calculations to gas-phase experimental techniques—represent the standard protocols for the elucidation of such molecular structures, paving the way for the full characterization of this and other novel chiral molecules in the future.

References

Methodological & Application

Application Notes and Protocols for the Computational Modeling of Bromochlorofluoroiodomethane

Topic: Computational Modeling of Bromochlorofluoroiodomethane (CBrClFI) Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromochlorofluoroiodomethane (CBrClFI) is a hypothetical haloalkane featuring four different halogen substituents (Bromine, Chlorine, Fluorine, and Iodine) attached to a central carbon atom. As a methane (B114726) molecule with four distinct substituents, it represents a classic example of a chiral molecule and is often cited as a prototypical chiral compound.[1] However, no synthetic route for its production has been established, making its study purely theoretical at present.[1] Consequently, computational modeling is the exclusive means by which its properties can be investigated.

For practical research and as a reference for computational studies, the closely related and synthesized chiral compound, bromochlorofluoromethane (B1195813) (CHBrClF), is frequently used as a proxy.[1][2] This document provides detailed protocols and application notes for the computational modeling of bromochlorofluoroiodomethane, drawing methodologies and benchmark data from studies on its hydrogen-substituted analog, CHBrClF. These protocols are designed to guide researchers in performing in silico analysis of its structural, spectroscopic, and chiroptical properties.

Part 1: Molecular Properties and Data

Computed Properties of Bromochlorofluoroiodomethane (CBrClFI)

While experimental data is unavailable, computational methods provide predicted properties for CBrClFI. These values serve as a baseline for theoretical investigations.

| Property Name | Property Value | Reference |

| Molecular Weight | 273.27 g/mol | Computed by PubChem 2.1[3] |

| Exact Mass | 271.79007 Da | Computed by PubChem 2.1[3] |

| XLogP3-AA (Lipophilicity) | 2.7 | Computed by XLogP3 3.0[3] |

| Heavy Atom Count | 5 | Computed by PubChem[3] |

| Complexity | 42.6 | Computed by Cactvs 3.4.6.11[3] |

| Formal Charge | 0 | Computed by PubChem[3] |

Reference Data: Properties of Bromochlorofluoromethane (CHBrClF)

Experimental and computational data for CHBrClF are crucial for validating computational methods that could be applied to CBrClFI.

Table 1: Molecular Geometry of Bromochlorofluoromethane (CHBrClF) Data sourced from the Computational Chemistry Comparison and Benchmark Database and other computational studies.

| Parameter | Experimental Value | Calculated Value (Example) | Reference |

| r(C-H) | 1.088 Å | 1.087 Å | [4] |

| r(C-F) | 1.356 Å | 1.378 Å | [4] |

| r(C-Cl) | 1.745 Å | - | |

| r(C-Br) | 1.928 Å | 1.974 Å | [4] |

| a(F-C-Cl) | 108.8° (derived) | - | |

| a(F-C-Br) | 108.9° (derived) | 112.0° | [4] |

| a(Cl-C-Br) | 112.1° (derived) | - |

Table 2: Fundamental Vibrational Frequencies of Bromochlorofluoromethane (CHBrClF) Experimental data provides a benchmark for validating computational frequency calculations.

| Mode Number | Symmetry | Frequency (cm⁻¹) | Description | Reference |

| 1 | A | 3026 | C-H stretch | |

| 2 | A | 1311 | C-H bend | |

| 3 | A | 1205 | C-H bend | |

| 4 | A | 1078 | C-F stretch | |

| 5 | A | 788 | C-Cl stretch | |

| 6 | A | 664 | C-Br stretch | |

| 7 | A | 427 | F-C-Cl bend | |

| 8 | A | 315 | F-C-Br bend | |

| 9 | A | 226 | Cl-C-Br bend |

Part 2: Computational Protocols

The following protocols outline standard computational workflows for characterizing a novel or hypothetical molecule like CBrClFI.

Protocol 1: Geometry Optimization and Vibrational Analysis

This protocol is foundational for determining the stable structure and vibrational spectra of CBrClFI.

Objective: To find the minimum energy geometry of CBrClFI and calculate its harmonic vibrational frequencies.

Methodology:

-

Initial Structure Generation:

-

Use a molecular editor (e.g., Avogadro, ChemDraw) to build the 3D structure of bromochlorofluoroiodomethane.

-

Define the stereochemistry for one enantiomer (e.g., the (R)- or (S)-enantiomer).

-

Perform an initial geometry optimization using a computationally inexpensive force field (e.g., UFF, MMFF94).[5]

-

-

Quantum Mechanical Calculation Setup:

-

Select a computational chemistry software package (e.g., Gaussian, ORCA, Q-Chem).

-

Choose a suitable level of theory. Density Functional Theory (DFT) is often a good balance of accuracy and cost. The B3LYP functional is a common starting point.[4]

-

Select a basis set. For molecules containing heavy atoms like iodine and bromine, a basis set that includes effective core potentials (ECPs) for the heavy atoms and polarization/diffuse functions for all atoms is recommended (e.g., LANL2DZ for I, and 6-311++G(d,p) for C, F, Cl, Br).

-

-

Execution of Calculation:

-

Perform a geometry optimization (Opt) calculation to locate the minimum energy structure on the potential energy surface.

-

Following the optimization, perform a frequency (Freq) calculation at the same level of theory. This confirms the optimized structure is a true minimum (no imaginary frequencies) and provides the harmonic vibrational frequencies, IR intensities, and Raman activities.[4][6]

-

-

Data Analysis:

-

Analyze the output to obtain the optimized Cartesian coordinates.

-

Tabulate the calculated bond lengths and angles.

-

Tabulate the vibrational frequencies and compare them to analogous modes in CHBrClF to assess reasonableness.

-

Workflow Diagram:

Caption: Workflow for obtaining the stable geometry and vibrational spectra of CBrClFI.

Protocol 2: Molecular Dynamics (MD) Simulation

This protocol simulates the dynamic behavior of CBrClFI in a solvent to study its conformational stability and interactions.

Objective: To simulate the behavior of CBrClFI in a solvent (e.g., chloroform) and analyze its structural dynamics.

Methodology:

-

System Preparation:

-

Use the optimized geometry of CBrClFI from Protocol 1.

-

Generate force field parameters for CBrClFI. Since it is a novel molecule, parameters may need to be derived or adapted from existing ones (e.g., OPLS, GAFF).[5][7]

-

Place the CBrClFI molecule in the center of a periodic solvent box (e.g., chloroform, as used in studies of similar molecules).[7]

-

-

Simulation Setup (using software like GROMACS, AMBER, or NAMD):

-

Minimization: Perform energy minimization of the entire system to remove steric clashes.

-

Equilibration:

-

Perform an NVT (constant number of particles, volume, and temperature) equilibration to bring the system to the target temperature (e.g., 298 K).

-

Perform an NPT (constant number of particles, pressure, and temperature) equilibration to adjust the system density to the target pressure (e.g., 1 bar).

-

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns) to sample conformational space adequately.[8] Save coordinates at regular intervals.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate properties like the root-mean-square deviation (RMSD) to assess structural stability.

-

Calculate radial distribution functions (RDFs) to understand the solvation shell around the molecule.

-

Analyze conformational changes over time.

-

Logical Relationship Diagram:

Caption: Key stages in performing a molecular dynamics simulation of CBrClFI.

Protocol 3: Calculation of Chiroptical Properties

This protocol details the steps to compute properties that are unique to chiral molecules, such as optical rotation and vibrational circular dichroism (VCD).

Objective: To calculate the specific rotation and VCD spectrum of CBrClFI to predict how it interacts with polarized light and to aid in potential future assignment of its absolute configuration.

Methodology:

-

Optical Rotation Calculation:

-

Using the optimized geometry from Protocol 1, perform a calculation to determine the optical rotatory power.

-

This is typically done using Time-Dependent DFT (TDDFT) methods.[9]

-

The calculation should be performed at the specific wavelength of sodium D-line (589.3 nm) to predict the specific rotation, [α]D.

-

Calculations at multiple wavelengths can predict the full Optical Rotatory Dispersion (ORD) spectrum.[9]

-

-

Vibrational Circular Dichroism (VCD) Calculation:

-

VCD spectra are calculated as part of a frequency calculation.

-

In the computational software, request the calculation of VCD intensities (Rotational Strengths) along with the vibrational frequencies.

-

This requires a level of theory capable of accurately computing these properties (e.g., B3LYP with a suitable basis set).[10]

-

-

Data Analysis and Comparison:

-

The sign of the calculated specific rotation for a given enantiomer (e.g., (S)-CBrClFI) predicts whether it is dextrorotatory (+) or levorotatory (-).

-

The calculated VCD spectrum provides a pattern of positive and negative bands for each vibrational mode. This "fingerprint" is highly sensitive to the absolute configuration.

-

Should experimental data become available, comparison of the calculated VCD spectrum with the experimental one is a powerful method for unambiguously assigning the absolute configuration of the synthesized enantiomer.[9][10]

-

Conceptual Diagram:

Caption: Workflow for computing and utilizing chiroptical properties of CBrClFI.

References

- 1. Bromochlorofluoroiodomethane - Wikipedia [en.wikipedia.org]

- 2. Bromochlorofluoromethane - Wikipedia [en.wikipedia.org]

- 3. Methane, bromochlorofluoroiodo- | CBrClFI | CID 57424940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Computational-Simulation-Based Behavioral Analysis of Chemical Compounds | Semantic Scholar [semanticscholar.org]

- 6. arxiv.org [arxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Molecular Dynamics Simulations Combined with Markov Model to Explore the Effect of Allosteric Inhibitor Binding on Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Theoretical Synthesis of Bromochlorofluoroiodomethane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromochlorofluoroiodomethane (CBrClFI) is a hypothetical haloalkane that has garnered significant theoretical interest as a prototypical chiral molecule.[1][2] As a methane (B114726) molecule with all four stable halogen substituents, its two non-superimposable mirror images make it an ideal candidate for studies in stereochemistry and parity violation.[1][3] However, to date, no successful synthesis of bromochlorofluoroiodomethane has been reported, and it remains a theoretical compound.[1][4][5] The inherent instability, arising from the differing electronegativities and bond strengths of the four carbon-halogen bonds, presents a formidable synthetic challenge.[5] This document outlines theoretical synthesis pathways for bromochlorofluoroiodomethane based on established methods for synthesizing similar chiral halomethanes. The protocols provided are adapted from successful syntheses of related compounds and are intended to serve as a foundational guide for future research endeavors.

Theoretical Synthesis Pathways

While a direct synthetic route to bromochlorofluoroiodomethane is unknown, several theoretical pathways can be postulated based on the synthesis of analogous trihalomethanes such as bromochlorofluoromethane (B1195813) (CHBrClF), bromofluoroiodomethane (CHBrFI), chlorofluoroiodomethane (CHClFI), and bromochloroiodomethane (B1594204) (CHBrClI).[3][6]

Pathway A: Halogen Exchange from a Tetrahalomethane Precursor

This approach involves the sequential replacement of halogen atoms on a starting tetrahalomethane, such as carbon tetrachloride (CCl₄) or carbon tetrabromide (CBr₄). The primary challenge lies in controlling the reaction to achieve monosubstitution at each step and avoiding mixtures of products.

Logical Workflow for Pathway A:

Caption: Sequential halogen exchange starting from Carbon Tetrabromide.

Pathway B: Halogenation of a Dihalomethane

This pathway begins with a dihalomethane and introduces the remaining two halogens. This method offers the potential for better control over the substitution reactions. A plausible starting material is bromofluoromethane (B51070) (CH₂BrF).

Logical Workflow for Pathway B:

Caption: Stepwise halogenation of Bromofluoromethane.

Pathway C: Modified Hunsdiecker Reaction

The Hunsdiecker reaction, which involves the thermal decarboxylation of the silver salt of a carboxylic acid in the presence of a halogen, has been successfully used to synthesize bromofluoroiodomethane (CHBrFI) and chlorofluoroiodomethane (CHClFI). A similar approach could theoretically be applied to a precursor like silver bromochloro-fluoroacetate.

Logical Workflow for Pathway C:

Caption: Modified Hunsdiecker reaction for CBrClFI synthesis.

Experimental Protocols (Adapted from Related Syntheses)

The following protocols are based on the successful synthesis of related chiral halomethanes and are presented as a starting point for the theoretical synthesis of bromochlorofluoroiodomethane.

Protocol for the Synthesis of Bromofluoroiodomethane (CHBrFI) via Halogen Exchange

This protocol is adapted from the synthesis of CHBrFI from diiodomethane.[6]

Materials:

-

Diiodomethane (CH₂I₂)

-

Mercury(II) fluoride (B91410) (HgF₂)

-

Anhydrous reaction vessel

-

Dry nitrogen atmosphere

-

Stirring apparatus

-